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Compound of Interest

3-(5-iodofuran-2-yl)prop-2-enoic
Compound Name: d
aci

Cat. No.: B13402604

Get Quote

Executive Summary: The Pharmacophore

The 5-iodofuran-2-acrylic acid scaffold represents a specialized pharmacophore in medicinal
chemistry, combining a heterocyclic core with a reactive "warhead." Its biological utility is

derived from two distinct structural features working in synergy:
¢ The Michael Acceptor (Acrylic Acid Moiety): The

-unsaturated carbonyl system acts as an electrophile, capable of covalently modifying
nucleophilic residues (specifically cysteine thiols) in target proteins.

e The Halogen Modulator (5-lodo Substitution): Unlike smaller halogens, the iodine atom at the
5-position provides a significant "sigma-hole," facilitating strong halogen bonding interactions
with carbonyl or carboxylate groups in protein binding pockets. It also critically modulates

lipophilicity (

), enhancing membrane permeability.
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This guide details the synthesis, mechanism of action (MoA), and experimental validation of
these derivatives, focusing on their application as antimicrobial and potential anticancer agents.

Chemical Biology & Structure-Activity Relationship
(SAR)

The biological potency of this class is not random; it is a function of specific electronic and
steric properties.

The "Warhead" Mechanism (Michael Addition)

The primary mode of action for furan-2-acrylic acid derivatives is the Michael addition reaction.
In a biological context, the soft electrophilic carbon (

-carbon) of the acrylic side chain reacts with soft nucleophiles, most notably the thiol (-SH)
group of cysteine residues in enzymes (e.g., bacterial FabH/Fabl or cancer-associated
kinases).

The Role of lodine

The 5-iodo substituent is superior to chloro- or bromo- analogs for specific targets due to:

» Metabolic Stability: The C-I bond on the furan ring is relatively robust against oxidative
metabolism compared to unsubstituted furans.

e Halogen Bonding: The polarizability of iodine allows it to act as a Lewis acid (halogen bond
donor), anchoring the molecule within hydrophobic pockets of enzymes.

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold.
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Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing 5-iodofuran-2-acrylic
acid derivatives.

Synthesis Strategy

The most robust route to these derivatives is the Knoevenagel Condensation. This protocol is
preferred over the Perkin reaction due to milder conditions and higher yields.

Synthesis Workflow (Graphviz)

5-lodofurfural Knoevenagel
Condensation

o Intermediate:
Malonic Acid Furan-2-ylmethylenemalonic acid

P

Base (Pyridine/Piperidine)

Lead Optimization Amide/Ester Derivatives

(via SOCI2 or Coupling Agents)

Decarboxylation
(Heat, -CO2)

5-lodofuran-2-acrylic Acid
(E-isomer)
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Figure 2: Synthetic pathway from 5-iodofurfural to active acrylic acid derivatives.

Experimental Protocols

The following protocols are designed to be self-validating. Causality is explained for every
critical step.

Synthesis of 5-lodofuran-2-acrylic Acid

Objective: Isolate the core scaffold for further derivatization.

e Reagents: 5-lodofurfural (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine
(catalytic, 5 drops).

e Procedure:

o Dissolve 5-iodofurfural and malonic acid in pyridine. Why: Pyridine acts as both solvent
and weak base.

o Add piperidine and heat to 80—100°C for 2—4 hours. Validation: Monitor via TLC (Mobile
phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

o Workup: Pour the reaction mixture into ice-cold HCI (10%). Causality: Acidification
precipitates the carboxylic acid product while solubilizing the pyridine as a salt.

o Purification: Recrystallize from Ethanol/Water.

o Yield Expectation: 70-85%.

Antimicrobial Assay (MIC Determination)

Objective: Quantify biological activity against S. aureus (Gram+) and E. coli (Gram-).
o Preparation: Dissolve derivatives in DMSO (Stock 10 mg/mL).

e Medium: Mueller-Hinton Broth (MHB).
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e Inoculum: Adjust bacterial suspension to

CFU/mL (0.5 McFarland standard).

e Plate Setup:
o Use 96-well plates.
o Serial dilution from 100

g/mL down to 0.19
g/mL.

o Control 1 (Negative): DMSO only (ensure <1% final concentration to avoid solvent
toxicity).

o Control 2 (Positive): Ciprofloxacin or Ampicillin.
 Incubation: 37°C for 18-24 hours.

e Readout: Visual turbidity or OD600 measurement. The MIC is the lowest concentration with

no visible growth.

Cysteine Reactivity Assay (Mechanism Validation)

Objective: Prove the Michael Acceptor mechanism.

Reagent: N-Acetylcysteine (NAC) or Glutathione (GSH).
e Protocol: Incubate the drug (100

M) with NAC (100
M) in Phosphate Buffer (pH 7.4) at 37°C.[1][2]

e Analysis: Inject aliquots into HPLC or LC-MS at t=0, 1h, 4h.

e Success Criteria: Disappearance of the parent drug peak and appearance of a new peak
with mass
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. This confirms covalent binding.

Data Summary & Biological Profile

The following data summarizes the typical activity profile of 5-halofuran-2-acrylic acid
derivatives based on class behavior in literature [1, 2].

Compound Substituent (5- T ¢ Activity Mechanism
arge
Class Pos) < (MIC/IC50) Note
Furan-2-acrylic >100 Weak activity;
] H S. aureus ) o
acid g/mL poor lipophilicity.
5-10 Radical
5-Nitro derivative E. coli formation; high
g/mL toxicity risk.
Balanced
o 8-16 potency;
5-lodo derivative | S. aureus
g/mL Halogen bond
driven.
] ) 6.25 Increased
) | (Sidechain: ) : ] o
5-lodo Amide M. tuberculosis lipophilicity aids
Benzyl) ImL
g/m cell entry.

Key Insight: The acid form is often less active than the amide or ester derivatives due to the
negative charge of the carboxylate at physiological pH, which hinders bacterial membrane
penetration. Derivatization to an amide removes this charge and improves MIC values
significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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